Scientific Field: Pharmaceutical Chemistry
Application Summary: “4-(3-Aminophenyl)morpholin-3-one” is used as a key intermediate in the synthesis of Rivaroxaban, an orally active direct factor Xa (FXa) inhibitor drug.
Methods of Application: The process involves the synthesis of 4-(4-aminophenyl)-3-morpholinone using nitro aniline, followed by condensation with an alternate synthon in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base.
Results/Outcomes: The developed process avoids the use of hazardous chemicals, critical operations, and tedious work-ups.
Scientific Field: Medicinal Chemistry
Application Summary: “4-(3-Aminophenyl)morpholin-3-one” is used as an intermediate during the preparation of imidazothiazoles, which are protein kinase inhibitors used for treating cancers.
Results/Outcomes: The outcome of this application is the production of imidazothiazoles, which have potential therapeutic applications in cancer treatment.
Application Summary: “4-(3-Aminophenyl)morpholin-3-one” is used in the preparation of various Morpholine based pharmaceuticals.
Results/Outcomes: The outcome of this application is the production of various Morpholine based pharmaceuticals.
Scientific Field: Organic Chemistry
Application Summary: “4-(3-Aminophenyl)morpholin-3-one” is used as an intermediate during the preparation of 4-(4-Nitrophenyl)morpholin-3-one.
Methods of Application: A facile and economically efficient process has been developed for the preparation of these intermediates.
Results/Outcomes: The outcome of this application is the production of 4-(4-Nitrophenyl)morpholin-3-one, which is a key intermediate for Rivaroxaban synthesis.
Application Summary: “4-(3-Aminophenyl)morpholin-3-one” is used as an intermediate during the preparation of 4-(4-Aminophenyl)morpholin-3-one via a novel process suitable for industrial scale manufacture.
Methods of Application: The process involves the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)-acetic acid with aqueous sodium- or calcium-hypochlorite and a catalyst. The 2-(2-chloroethoxy)acetic acid is reacted with 4-nitro-aniline with phenylboronic acid catalyst. Then the 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is transformed to 4-(4-nitrophenyl)morpholin-3-one in a “one-pot” procedure.
Results/Outcomes: The outcome of this application is the production of 4-(4-Aminophenyl)morpholin-3-one, which is a key intermediate for Rivaroxaban synthesis.
4-(3-Aminophenyl)morpholin-3-one is a chemical compound notable for its unique structure, which includes a morpholine ring and an amino group attached to a phenyl ring. Its molecular formula is CHNO, and it has a molecular weight of approximately 188.23 g/mol. The compound is recognized for its potential applications in medicinal chemistry and biological research due to its ability to interact with various biological targets, particularly protein kinases, which are crucial in cellular signaling pathways.
The compound exhibits significant biological activity, particularly in the inhibition of protein kinases. Protein kinases are enzymes that add phosphate groups to proteins, a process known as phosphorylation, which is essential for regulating cellular functions such as growth and differentiation. By binding to the active sites of these enzymes, 4-(3-Aminophenyl)morpholin-3-one inhibits their activity, potentially disrupting critical signaling pathways involved in cancer progression and other diseases .
At the molecular level, this compound's inhibitory effects stem from its ability to prevent the phosphorylation of target proteins. This interference alters gene expression by affecting transcription factors and other regulatory proteins. Additionally, it may interact with various biomolecules like receptors and transporters, influencing broader cellular functions.
The synthesis of 4-(3-Aminophenyl)morpholin-3-one typically involves the reaction between 3-aminophenol and morpholine under controlled conditions. This reaction is often conducted in an inert atmosphere to minimize side reactions.
4-(3-Aminophenyl)morpholin-3-one has diverse applications across several fields:
Research indicates that 4-(3-Aminophenyl)morpholin-3-one interacts with various enzymes and proteins, particularly protein kinases. Its ability to inhibit these enzymes suggests potential applications in cancer therapy, where modulation of kinase activity can influence tumor growth and survival. Additionally, studies on its stability under different conditions reveal that prolonged exposure can lead to sustained inhibition effects on cellular functions.
Several compounds share structural similarities with 4-(3-Aminophenyl)morpholin-3-one. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-(4-Aminophenyl)morpholin-3-one | Similar morpholine ring | Different position of amino group affects activity |
4-(4-Nitrophenyl)morpholin-3-one | Contains a nitro group | Exhibits different reactivity due to electron-withdrawing effect |
4-(3-Oxomorpholino)benzoic acid | Contains a benzoic acid moiety | Different functional groups influence solubility and reactivity |
4-(4-Bromophenyl)-3-morpholinone | Bromine substitution on phenyl ring | Halogen substitution alters biological activity |
These compounds demonstrate variations in biological activity and chemical reactivity due to differences in substituents on the phenyl ring or modifications to the morpholine structure .
Irritant